2-Bromo-3-methylpyridine-5-boronic acid

Vue d'ensemble

Description

2-Bromo-3-methylpyridine-5-boronic acid is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthetic methods are discussed. The compound is likely to be of interest in the field of organic chemistry due to its potential applications in cross-coupling reactions and as an intermediate in the synthesis of more complex molecules. The boronic acid group in particular makes it a candidate for Suzuki-Miyaura cross-coupling reactions, a powerful tool in the formation of carbon-carbon bonds .

Synthesis Analysis

The synthesis of halopyridinylboronic acids and esters, which are structurally related to 2-Bromo-3-methylpyridine-5-boronic acid, has been described using regioselective halogen-metal exchange or ortho-lithiation followed by quenching with triisopropylborate . Although the exact synthesis of 2-Bromo-3-methylpyridine-5-boronic acid is not detailed, the methodologies presented could potentially be adapted for its synthesis. For example, starting from an appropriately substituted halopyridine, one could perform a metal-halogen exchange followed by a borylation reaction to introduce the boronic acid group.

Molecular Structure Analysis

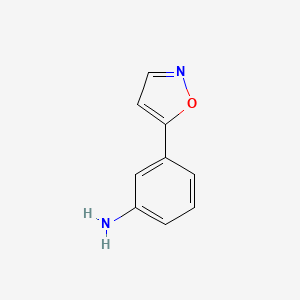

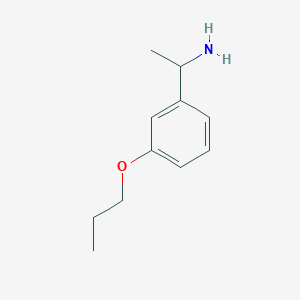

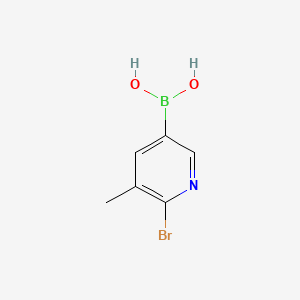

The molecular structure of 2-Bromo-3-methylpyridine-5-boronic acid would consist of a pyridine ring with a bromine atom and a methyl group attached to the ring, as well as a boronic acid group. The presence of these functional groups would influence the reactivity and interaction of the molecule with other chemical species. The papers do not provide specific information on the molecular structure analysis of this compound, but general principles of aromatic substitution reactions and the electronic effects of substituents can be applied to predict its reactivity .

Chemical Reactions Analysis

The papers discuss various chemical reactions involving halopyridines and boronic acids. For instance, halopyridinylboronic acids and esters have been shown to undergo Pd-catalyzed coupling with a range of aryl halides . This suggests that 2-Bromo-3-methylpyridine-5-boronic acid could also participate in similar cross-coupling reactions, potentially leading to a variety of substituted pyridines. Additionally, the electrocatalytic carboxylation of a related compound, 2-amino-5-bromopyridine, with CO2 has been explored, indicating that halopyridines can be functionalized through electrochemical methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-3-methylpyridine-5-boronic acid can be inferred from the properties of similar compounds. Boronic acids are typically Lewis acids and can form reversible covalent bonds with diols, which is a key feature in their application in Suzuki-Miyaura cross-coupling reactions . The bromine atom on the pyridine ring would make the compound susceptible to nucleophilic substitution reactions. The papers do not provide specific data on the physical properties such as melting point, boiling point, or solubility of 2-Bromo-3-methylpyridine-5-boronic acid, but these could be estimated based on the properties of structurally similar compounds .

Applications De Recherche Scientifique

Synthesis and Functionalization

2-Bromo-3-methylpyridine-5-boronic acid is a versatile compound widely used in organic synthesis. A study demonstrated the use of a related boronic acid, 5-bromo-2-fluoro-3-pyridylboronic acid, in the Suzuki reaction to create 3,5-disubstituted 2-fluoropyridines, which were then converted to 2-pyridones (Sutherland & Gallagher, 2003). This highlights the role of boronic acids in facilitating complex transformations in organic chemistry.

Analytical Chemistry

In the field of analytical chemistry, 2-bromopyridine-5-boronic acid, a compound similar to 2-Bromo-3-methylpyridine-5-boronic acid, has been used as a labeling reagent for brassinosteroids (BRs), significantly enhancing the detection sensitivity of BRs in plant samples (Huo et al., 2012).

Material Science

Boronic acid-substituted metal complexes, such as those derived from 2-Bromo-3-methylpyridine-5-boronic acid, have been utilized as building blocks in the synthesis of multimetallic assemblies. These assemblies show promise in applications like luminescence and energy transfer (Arm & Williams, 2005).

Catalysis

The compound has also been used in palladium-catalyzed reactions, where its pyridine nitrogen plays a critical role in facilitating imine hydrolysis, showcasing its utility in synthetic chemistry (Ahmad et al., 2019).

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .

Mode of Action

The compound’s mode of action is primarily through its role as a boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst during the transmetalation step .

Biochemical Pathways

The compound is involved in the SM cross-coupling pathway, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This pathway involves three main steps: oxidative addition, transmetalation, and reductive elimination . The boronic acid plays a crucial role in the transmetalation step, where it transfers its organic group to a palladium catalyst .

Pharmacokinetics

Boronic acids are generally well-absorbed and distributed in the body due to their ability to form reversible covalent bonds with biological targets .

Result of Action

The primary result of the action of 2-Bromo-3-methylpyridine-5-boronic acid is the formation of carbon–carbon bonds via the SM cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .

Action Environment

The action, efficacy, and stability of 2-Bromo-3-methylpyridine-5-boronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction requires a palladium catalyst and a base, and its efficiency can be affected by the choice of these components, as well as reaction conditions such as temperature and solvent .

Safety and Hazards

2-Bromo-3-methylpyridine-5-boronic acid is classified as Acute Tox. 4 Oral and is non-combustible . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Orientations Futures

The future directions of 2-Bromo-3-methylpyridine-5-boronic acid involve its continued use in organic synthesis, particularly in the Suzuki–Miyaura coupling . Its potential for new transformations, such as the formal anti-Markovnikov alkene hydromethylation, also presents interesting avenues for future research .

Propriétés

IUPAC Name |

(6-bromo-5-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BBrNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCXBKSYMWZLBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590360 | |

| Record name | (6-Bromo-5-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-methylpyridine-5-boronic acid | |

CAS RN |

1003043-34-2 | |

| Record name | (6-Bromo-5-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-methylpyridine-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B1286110.png)

![4-[(chloroacetyl)amino]-N-isopropylbenzamide](/img/structure/B1286111.png)